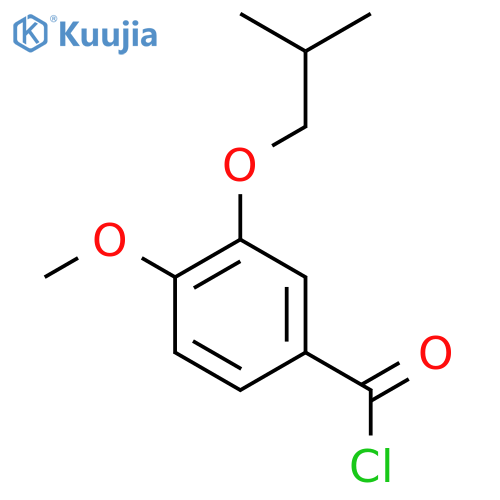

Cas no 1285445-47-7 (3-Iso-Butoxy-4-methoxybenzoyl chloride)

3-Iso-Butoxy-4-methoxybenzoyl chloride 化学的及び物理的性質

名前と識別子

-

- 3-iso-Butoxy-4-methoxybenzoyl chloride

- 3-Isobutoxy-4-methoxybenzoyl chloride

- 3-Iso-Butoxy-4-methoxybenzoyl chloride

-

- MDL: MFCD22001629

- インチ: 1S/C12H15ClO3/c1-8(2)7-16-11-6-9(12(13)14)4-5-10(11)15-3/h4-6,8H,7H2,1-3H3

- InChIKey: WUQYTGODWNXKSG-UHFFFAOYSA-N

- ほほえんだ: ClC(C1C=CC(=C(C=1)OCC(C)C)OC)=O

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 5

- 複雑さ: 230

- 疎水性パラメータ計算基準値(XlogP): 3.9

- トポロジー分子極性表面積: 35.5

3-Iso-Butoxy-4-methoxybenzoyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB428610-1 g |

3-iso-Butoxy-4-methoxybenzoyl chloride; . |

1285445-47-7 | 1g |

€1,621.80 | 2023-04-23 | ||

| Ambeed | A541661-1g |

3-Isobutoxy-4-methoxybenzoyl chloride |

1285445-47-7 | 97% | 1g |

$441.0 | 2024-04-24 | |

| abcr | AB428610-1g |

3-iso-Butoxy-4-methoxybenzoyl chloride; . |

1285445-47-7 | 1g |

€1621.80 | 2025-02-14 |

3-Iso-Butoxy-4-methoxybenzoyl chloride 関連文献

-

Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603

-

Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730

-

Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809

-

Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148

-

Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335

-

Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053

-

Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299

-

Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984

3-Iso-Butoxy-4-methoxybenzoyl chlorideに関する追加情報

Professional Introduction to Compound with CAS No. 1285445-47-7 and Product Name: 3-Iso-Butoxy-4-methoxybenzoyl chloride

The compound with the CAS number 1285445-47-7 and the product name 3-Iso-Butoxy-4-methoxybenzoyl chloride represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural and functional properties, has garnered considerable attention in recent years due to its potential applications in drug development and synthetic organic chemistry. The presence of both an isobutoxy and a methoxy group in its molecular structure contributes to its versatility, making it a valuable intermediate in the synthesis of various bioactive molecules.

One of the most compelling aspects of 3-Iso-Butoxy-4-methoxybenzoyl chloride is its role as a key intermediate in the synthesis of complex pharmaceutical agents. The benzoyl chloride moiety, in particular, is well-known for its reactivity and ability to participate in various organic transformations, including acylation reactions. These reactions are fundamental in the construction of peptide mimetics, which are increasingly being explored for their therapeutic potential. Recent studies have demonstrated that compounds derived from benzoyl chlorides can be effectively utilized in the development of protease inhibitors, which are critical in treating a wide range of diseases, including HIV and certain types of cancer.

The isobutoxy group attached to the benzene ring provides additional stability to the molecule while also influencing its solubility characteristics. This makes 3-Iso-Butoxy-4-methoxybenzoyl chloride particularly useful in formulations where solubility is a critical factor. For instance, in drug delivery systems designed for oral administration, the ability to enhance solubility can significantly improve bioavailability, thereby increasing the efficacy of the therapeutic agent. Furthermore, the methoxy group contributes to the overall electronic properties of the molecule, influencing its reactivity and interaction with biological targets.

Recent advancements in computational chemistry have further highlighted the importance of 3-Iso-Butoxy-4-methoxybenzoyl chloride as a synthetic building block. Molecular modeling studies have shown that this compound can serve as a precursor for designing novel scaffolds with enhanced binding affinity to specific biological receptors. For example, researchers have utilized derivatives of this compound to develop small molecule inhibitors targeting enzymes involved in inflammatory pathways. These inhibitors have shown promise in preclinical trials for conditions such as rheumatoid arthritis and inflammatory bowel disease.

In addition to its pharmaceutical applications, 3-Iso-Butoxy-4-methoxybenzoyl chloride has found utility in materials science. The unique structural features of this compound make it an attractive candidate for developing advanced polymers and coatings with improved thermal stability and mechanical strength. Researchers have been exploring its incorporation into polymer matrices to enhance performance characteristics, particularly in high-performance composites used in aerospace and automotive industries. The ability to fine-tune properties such as melting point and glass transition temperature through structural modifications offers significant advantages in material design.

The synthesis of 3-Iso-Butoxy-4-methoxybenzoyl chloride itself is a testament to the progress made in synthetic organic chemistry over recent decades. Traditional methods involving chlorination reactions have been refined through catalytic processes that improve yield and reduce byproduct formation. These advancements not only make the production process more efficient but also more environmentally sustainable. Green chemistry principles have been increasingly applied, leading to synthetic routes that minimize waste and hazardous reagent usage.

Future research directions for 3-Iso-Butoxy-4-methoxybenzoyl chloride are likely to focus on expanding its applications into new therapeutic areas. The growing understanding of complex biological pathways has opened up opportunities for designing more targeted therapies. By leveraging the reactivity of benzoyl chlorides and the structural influence of substituents like isobutoxy and methoxy, scientists can develop molecules with tailored properties for specific biological targets. This approach holds promise for addressing unmet medical needs where existing treatments are limited or ineffective.

The role of intermediates like 3-Iso-Butoxy-4-methoxybenzoyl chloride cannot be overstated in driving innovation across multiple scientific disciplines. Their versatility as synthetic tools enables researchers to explore new chemical space rapidly, accelerating the discovery pipeline for novel drugs and materials. As computational methods continue to evolve, the design and optimization of such intermediates will become even more efficient, further reducing time-to-market for new therapeutics.

In conclusion, 3-Iso-Butoxy-4-methoxybenzoyl chloride (CAS No. 1285445-47-7) represents a cornerstone compound with far-reaching implications in pharmaceuticals and materials science. Its unique structural attributes make it indispensable for synthesizing bioactive molecules with therapeutic potential, while also serving as a key component in advanced material formulations. As research progresses, this compound will undoubtedly continue to play a pivotal role in shaping future advancements across multiple scientific domains.

1285445-47-7 (3-Iso-Butoxy-4-methoxybenzoyl chloride) 関連製品

- 2006366-30-7(Cyclobutanol, 3,3-difluoro-, 1-(4-methylbenzenesulfonate))

- 104801-93-6(2-Hexyl-3-hydroxy-5-(tetrahydro-2H-pyran-2-yl)oxy-hexadecanoic Acid)

- 852634-41-4(1H-Benzimidazolium,1,3-bis(tricyclo[3.3.1.13,7]dec-1-yl)-, chloride (1:1))

- 914637-37-9(2-Iodo-6-(trifluoromethyl)benzonitrile)

- 2580128-06-7(rac-tert-butyl (1S)-2-(1r,3r)-3-aminocyclobutylcyclopropane-1-carboxylate)

- 1127247-34-0(NHS-M-DPEG)

- 1176270-25-9((2R)-5-Azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid)

- 1267440-58-3(Tert-butyl[(dimethyl-1,3-thiazol-2-YL)methyl]amine)

- 2877710-59-1(N-({4-fluoro-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-4-yl}methyl)acetamide)

- 2227708-29-2((2S)-2-(heptan-4-yl)oxirane)